molecular formula C12H9FN4S B2503113 3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852373-64-9

3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2503113
CAS No.: 852373-64-9
M. Wt: 260.29
InChI Key: KPCFNQOHQBHUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a fluorophenyl group at the 3-position and a methylsulfanyl group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of 3-aminopyridazines with nitriles in the presence of bimetallic copper and zinc catalysts, leading to the formation of the triazolopyridazine nucleus . The reaction conditions typically involve the use of cooperative Cu(I) and Zn(II) catalysts, along with oxidative agents such as I2/KI.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and pyridazine rings can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and pyridazine derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

  • 3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(4-bromophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(4-methylphenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

These compounds share a similar core structure but differ in the substituents on the phenyl ring

Properties

IUPAC Name

3-(4-fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4S/c1-18-11-7-6-10-14-15-12(17(10)16-11)8-2-4-9(13)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCFNQOHQBHUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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